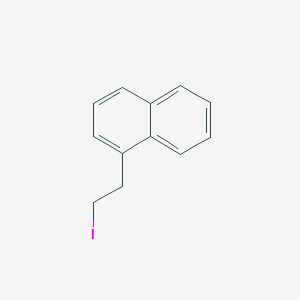

1-(2-Iodoethyl)naphthalene

Description

Significance of Aryl-Substituted Iodoalkanes in Synthetic Strategies

Aryl-substituted iodoalkanes are a class of organic compounds characterized by an aromatic ring connected to an alkyl chain bearing an iodine atom. These compounds are of considerable importance in synthetic organic chemistry due to the unique reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl-substituted iodoalkanes highly reactive and thus excellent substrates for a variety of chemical transformations.

Their primary significance lies in their utility in forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly effective substrates for numerous metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgmdpi.com The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions compared to their chloro- and bromo-analogues. wikipedia.org Furthermore, aryl iodides can be readily converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles for creating new C-C bonds. wikipedia.org

The iodoalkane portion of the molecule also provides a reactive handle for nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides. beilstein-journals.org This versatility makes aryl-substituted iodoalkanes, including (2-iodoethyl)benzene (B101923) and its derivatives, valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgsigmaaldrich.comrjpbcs.com

Overview of Naphthalene (B1677914) Derivatives in Chemical Synthesis

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as the foundational structure for a vast array of chemical derivatives. ijrpr.com These derivatives are of significant interest due to their wide-ranging applications and diverse biological activities. thieme-connect.comresearchgate.net The naphthalene ring system is susceptible to various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction, which allows for the synthesis of a multitude of substituted naphthalenes. ijrpr.comiptsalipur.org

Synthetic strategies for creating naphthalene derivatives are numerous and often involve metal-catalyzed reactions (using palladium, copper, rhodium, etc.) and transformations catalyzed by Lewis or Brønsted acids. thieme-connect.comthieme-connect.com Methods such as cycloadditions, annulations, and cross-dehydrogenative couplings are commonly employed to construct the naphthalene core or introduce functional groups. thieme-connect.com The position of substitution on the naphthalene ring (α or β) can often be controlled by reaction conditions such as temperature. iptsalipur.orgwikipedia.org For instance, sulfonation at a lower temperature (80°C) favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (160°C) yield the naphthalene-2-sulfonic acid isomer. iptsalipur.orgwikipedia.org

Naphthalene derivatives are integral to many industrial and research applications. They are key precursors in the production of dyes, polymers, and plasticizers. ijrpr.comwikipedia.org The single largest industrial use of naphthalene is the production of phthalic anhydride. wikipedia.org Furthermore, many pharmaceuticals, such as the beta-blocker propranolol (B1214883) and the non-steroidal anti-inflammatory drug nabumetone, contain a naphthalene scaffold. wikipedia.org The ability to modify the naphthalene structure allows chemists to fine-tune the properties of these molecules for specific applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Research Trajectories for 1-(2-Iodoethyl)naphthalene as a Key Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the naphthalene ring and the iodoethyl side chain. Research involving this compound often focuses on its use as a building block for creating functionalized naphthalene derivatives.

One primary research trajectory involves using the iodoethyl group as a site for nucleophilic substitution. The iodine atom is an excellent leaving group, facilitating reactions with various nucleophiles. For example, this compound can react with amines, such as in the synthesis of 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole, demonstrating its utility in constructing heterocyclic systems. sigmaaldrich.com Similarly, it can be used to introduce the 1-naphthylethyl moiety into other molecules through reactions with nucleophiles like nitriles. chemsrc.com

Another area of research utilizes this compound in the preparation of other reactive intermediates. For instance, it is a precursor for synthesizing 2-(1-azido-2-iodoethyl)naphthalene, a compound that can participate in further synthetic transformations like cycloadditions. beilstein-journals.org The analogous compound, 1-(2-Bromoethyl)naphthalene (B79205), which shares similar reactivity, is used to synthesize various naphthalene-based imidazolium (B1220033) salts, some of which have been investigated for their cytotoxic effects on cancer cell lines. sigmaaldrich.commdpi.com This suggests a potential research path for the iodo-analogue in medicinal chemistry applications.

The physical and chemical properties of this compound are foundational to its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75325-81-4 chemsrc.com |

| Molecular Formula | C₁₂H₁₁I chemsrc.com |

| Molecular Weight | 282.12 g/mol chemsrc.com |

| LogP | 3.81730 chemsrc.com |

| Synonyms | 1-iodo-2-(naphth-1-yl)ethane, 2-(1-naphthyl)ethyl iodide, 1-(2-iodoeth-1-yl)naphthalene chemsrc.com |

The research trajectories for this compound highlight its importance as a versatile precursor for introducing the 1-naphthylethyl scaffold into a diverse range of molecular structures, from heterocyclic compounds to potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11I |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

1-(2-iodoethyl)naphthalene |

InChI |

InChI=1S/C12H11I/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |

InChI Key |

NEIMZZNLXTVJOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Iodoethyl Naphthalene

Precursor-Based Synthetic Routes

The most common approaches to synthesizing 1-(2-Iodoethyl)naphthalene begin with functionalized naphthalene (B1677914) derivatives. These precursors are then chemically modified to introduce the iodine atom at the desired position on the ethyl side chain.

Synthesis from Naphthalene-1-Ethanol Derivatives

A prevalent and reliable method for the preparation of this compound involves a two-step sequence starting from 2-(1-naphthyl)ethanol. This process hinges on the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by an iodide ion.

The initial step is the activation of the primary alcohol. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. The reaction of 2-(1-naphthyl)ethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding 2-(1-naphthyl)ethyl tosylate. This tosylate is a stable intermediate with an excellent leaving group (the tosylate anion), rendering the adjacent carbon atom highly susceptible to nucleophilic attack.

In the subsequent step, the 2-(1-naphthyl)ethyl tosylate is treated with a source of iodide ions, such as sodium iodide (NaI), in a suitable solvent. This proceeds via a classic SN2 mechanism, where the iodide ion displaces the tosylate group, resulting in the formation of this compound. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being preferred to facilitate the SN2 pathway.

Synthesis via Halogen Exchange Reactions (e.g., Finkelstein Reaction)

The Finkelstein reaction provides a direct and efficient method for the synthesis of this compound from a corresponding 1-(2-haloethyl)naphthalene, where the halogen is typically bromine or chlorine. iitk.ac.in This reaction is a classic example of a nucleophilic bimolecular substitution (SN2) reaction, driven by the differential solubility of alkali metal halide salts. wikipedia.orgbyjus.com

In a typical procedure, 1-(2-bromoethyl)naphthalene (B79205) or 1-(2-chloroethyl)naphthalene is treated with a solution of sodium iodide in dry acetone. byjus.com Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not. wikipedia.org This insolubility causes the precipitation of the sodium halide salt, effectively removing it from the reaction equilibrium and driving the reaction to completion in accordance with Le Châtelier's principle. The reaction proceeds with an inversion of stereochemistry if the carbon atom bearing the halogen is chiral.

The general reaction scheme is as follows:

1-(2-Bromoethyl)naphthalene + NaI (in acetone) → this compound + NaBr(s) 1-(2-Chloroethyl)naphthalene + NaI (in acetone) → this compound + NaCl(s)

The reactivity of the starting haloethylnaphthalene is a key factor, with bromides being more reactive than chlorides due to the better leaving group ability of the bromide ion.

Alternative Synthetic Approaches (e.g., Direct Iodination)

While less common for the synthesis of this compound, direct iodination of a suitable naphthalene precursor can be considered as an alternative strategy. However, direct iodination of the ethyl side chain of 1-ethylnaphthalene (B72628) is generally not a feasible one-step process due to the unreactive nature of C-H bonds on the side chain towards typical electrophilic iodinating agents.

A more plausible, albeit multi-step, "direct iodination" approach would involve the iodination of the naphthalene ring itself, followed by the introduction and modification of the ethyl side chain. For instance, naphthalene can be iodinated to produce 1-iodonaphthalene. Subsequent elaboration of this intermediate, for example, through a cross-coupling reaction to introduce a vinyl group, followed by reduction and conversion of a resulting hydroxyl group to an iodide, could theoretically lead to the desired product. However, this approach is significantly more complex and less efficient than the precursor-based routes described above.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound, particularly through SN2-based routes, is highly dependent on the careful control of reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and pressure.

Solvent Effects

The solvent plays a critical role in SN2 reactions, such as the Finkelstein reaction, by influencing the solubility of the reactants and the stability of the transition state. Polar aprotic solvents are generally the preferred choice for these reactions.

| Solvent | Type | Effect on SN2 Rate | Rationale |

| Acetone | Polar Aprotic | High | Solubilizes sodium iodide but not sodium bromide or chloride, driving the equilibrium forward. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Effectively solvates the cation, leaving the anion nucleophile more available for reaction. |

| Acetonitrile | Polar Aprotic | Moderate to High | Similar to DMF, it can enhance the rate of SN2 reactions. |

| Ethanol | Polar Protic | Low | Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. |

| Water | Polar Protic | Very Low | Strongly solvates the iodide ion, significantly hindering its ability to act as a nucleophile. |

The use of polar protic solvents, such as ethanol or water, is generally avoided as they can solvate the iodide nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and slowing down the reaction rate. iitk.ac.in

Catalyst Systems (e.g., Sodium Iodide, Copper Iodide, Palladium Catalysts)

The synthesis of this compound can be achieved through various methods, with the choice of catalyst or reagent being crucial for the reaction's success. The most prominent method for preparing alkyl iodides from other alkyl halides is the Finkelstein reaction, which utilizes sodium iodide.

Sodium Iodide

Sodium iodide (NaI) is a key reagent in the Finkelstein reaction, a type of nucleophilic bimolecular substitution (SN2) reaction that involves the exchange of one halogen atom for another. wikipedia.orgbyjus.com In the context of synthesizing this compound, a precursor such as 1-(2-chloroethyl)naphthalene or 1-(2-bromoethyl)naphthalene would be treated with a solution of sodium iodide in a suitable solvent, typically dry acetone. byjus.comiitk.ac.in

The reaction is driven to completion based on Le Chatelier's principle. While sodium iodide is soluble in acetone, the sodium chloride or sodium bromide salts formed as byproducts are not and thus precipitate out of the solution. wikipedia.orgtaylorandfrancis.com This removal of a product from the reaction mixture shifts the equilibrium towards the formation of the desired alkyl iodide, this compound. taylorandfrancis.com This method is particularly effective for primary alkyl halides. wikipedia.org

| Catalyst/Reagent | Reaction Type | Typical Precursor | Solvent | Key Principle |

|---|---|---|---|---|

| Sodium Iodide (NaI) | Finkelstein Reaction (SN2) | 1-(2-Bromoethyl)naphthalene or 1-(2-Chloroethyl)naphthalene | Acetone | Precipitation of NaCl or NaBr byproduct drives the reaction forward. wikipedia.orgtaylorandfrancis.com |

Copper Iodide and Palladium Catalysts

While copper and palladium catalysts are instrumental in many organic syntheses involving aryl compounds, their specific application in the direct synthesis of this compound from common precursors is less documented. For instance, an "aromatic Finkelstein reaction," which can functionalize aryl chlorides and bromides, may be catalyzed by copper(I) iodide in combination with diamine ligands. wikipedia.org However, this applies to the substitution on the aromatic ring itself, rather than the ethyl side chain of the target compound. Palladium catalysts are widely used in cross-coupling reactions but are not typically employed for the specific halide exchange required to produce this compound from its corresponding chloride or bromide.

Purification Techniques for Synthetic Products

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as chromatography, recrystallization, and distillation are employed.

Chromatographic Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatography is a primary technique for purifying organic compounds. researchgate.net Column chromatography and its faster variant, flash chromatography, are effective for separating this compound from impurities based on differential adsorption to a stationary phase.

In this method, a glass column is packed with a stationary phase, typically silica (B1680970) gel. researchgate.netnih.gov The crude product mixture is dissolved in a minimal amount of solvent and loaded onto the top of the column. An eluent (a solvent or mixture of solvents) is then passed through the column. orgsyn.org Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected sequentially, and those containing the pure product are combined. orgsyn.org The progress of the separation can be monitored using Thin Layer Chromatography (TLC). rsc.org

| Technique | Stationary Phase | Principle of Separation | Typical Application |

|---|---|---|---|

| Column Chromatography | Silica Gel or Alumina | Differential adsorption based on polarity. researchgate.net | Isolation of the target compound from non-polar and more polar impurities. |

| Flash Chromatography | Silica Gel | Same as column chromatography, but accelerated by applying pressure. orgsyn.org | Rapid purification of multi-gram quantities. |

Recrystallization and Distillation Procedures

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. mit.edu The method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid sample is dissolved in a minimal amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at room or cold temperatures. sandiego.edu As the saturated solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the remaining solvent (the mother liquor). mit.edusandiego.edu

The choice of solvent is critical; an ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. mit.edu For naphthalene-based compounds, alcohols like methanol are often used. sandiego.edu The purified crystals are then collected by filtration. mit.edu

Distillation

Distillation is used to purify liquids based on differences in their boiling points. While this compound is a solid at room temperature, distillation under reduced pressure (vacuum distillation) could be employed if the compound is thermally stable. This technique lowers the boiling point, preventing decomposition that might occur at higher temperatures. Extractive or azeotropic distillation procedures are also advanced methods used for purifying naphthalene and its derivatives by using agents that alter the relative volatility of the components in a mixture. google.com

Chemical Reactivity and Mechanistic Studies of 1 2 Iodoethyl Naphthalene

Reactivity of the Iodoethyl Moiety

The carbon-iodine bond in the ethyl side chain is the primary site of chemical activity in 1-(2-Iodoethyl)naphthalene. Iodine's character as an excellent leaving group, a consequence of its large atomic size and the stability of the resulting iodide anion, renders the adjacent carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles. This inherent reactivity also predisposes the molecule to elimination and organometallic coupling reactions under appropriate conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of transformations for this compound, wherein the iodide is replaced by an electron-rich species. veerashaivacollege.org These reactions typically proceed via a bimolecular (S(_N)2) mechanism, given that the substrate is a primary alkyl halide. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom simultaneously as the iodide leaving group departs. veerashaivacollege.org

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. These reactions are pivotal for extending the carbon framework of the naphthalene (B1677914) core.

Organocuprates : Lithium diorganocopper reagents, also known as Gilman reagents, are effective for coupling with alkyl halides. libretexts.orglibretexts.org For instance, reacting this compound with a Gilman reagent like lithium dimethylcopper ((CH(_3))(_2)CuLi) would yield 1-(2-propyl)naphthalene. The mechanism involves the formation of a transient triorganocopper intermediate, followed by reductive elimination to form the new C-C bond. libretexts.org

Cyanides and Enolates : Nucleophiles such as cyanide ions (from salts like KCN) or enolates derived from β-dicarbonyl compounds can displace the iodide to introduce nitrile or extended carbonyl functionalities, respectively.

Alkynyllithiums and Grignard Reagents : These strong carbon nucleophiles can also participate in substitution reactions, although their high basicity can sometimes favor elimination as a competing pathway.

A notable application involves the tandem carbonylation/cyclization radical process, where an alkyl radical formed from a similar 1-(2-iodoethyl) precursor can trap carbon monoxide to form an acyl radical, which then cyclizes onto the aromatic system. researchgate.net

Table 1: Examples of C-C Bond Forming Substitution Reactions

| Nucleophile Type | Example Reagent | Product Type |

|---|---|---|

| Gilman Reagent | (CH(_3))(_2)CuLi | Alkylated Naphthalene |

| Cyanide | KCN | Naphthylethyl Nitrile |

| Enolate | Sodium diethyl malonate | Diethyl (2-(naphthalen-1-yl)ethyl)malonate |

| Phenylacetonitrile Anion | PhCH(^-)CN | 3-Naphthyl-4-phenylbutanenitrile |

Displacement by Heteroatom-based Nucleophiles (e.g., N, O, S)

The electrophilic carbon of the iodoethyl group readily reacts with nucleophiles centered on nitrogen, oxygen, or sulfur. These reactions are essential for introducing heteroatomic functional groups.

Nitrogen Nucleophiles : Amines (primary and secondary), amides, and azides can act as nitrogen nucleophiles. For example, reaction with ammonia (B1221849) or a primary amine would lead to the corresponding primary or secondary naphthylethylamine. These reactions are foundational for synthesizing various nitrogen-containing naphthalene derivatives. mit.edu

Oxygen Nucleophiles : Alkoxides (e.g., sodium methoxide) and carboxylates serve as oxygen-based nucleophiles, leading to the formation of ethers and esters, respectively. The reaction with hydroxide (B78521) ions can produce 2-(naphthalen-1-yl)ethanol.

Sulfur Nucleophiles : Thiols and thiolates are potent sulfur nucleophiles that react efficiently with this compound to form thioethers.

The general mechanism for these reactions is the S(_N)2 pathway, where the heteroatom nucleophile attacks the carbon bearing the iodine, leading to inversion of configuration if the center were chiral. veerashaivacollege.org

Table 2: Examples of C-Heteroatom Bond Forming Substitution Reactions

| Nucleophile Type | Example Reagent | Functional Group Introduced |

|---|---|---|

| Nitrogen | Ammonia (NH(_3)) | Amine (-NH(_2)) |

| Oxygen | Sodium Methoxide (NaOCH(_3)) | Ether (-OCH(_3)) |

| Sulfur | Sodium Thiophenolate (NaSPh) | Thioether (-SPh) |

Elimination Reactions

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of 1-vinylnaphthalene (B14741). aakash.ac.in This transformation is a dehydrohalogenation. libretexts.org

The predominant mechanism is the bimolecular elimination (E2) pathway. dalalinstitute.commsu.edu In this concerted process, the base abstracts a proton from the carbon adjacent to the one bearing the iodine (the β-carbon), while simultaneously, the C-I bond breaks and a π-bond forms between the α and β carbons. dalalinstitute.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com

Factors favoring E2 elimination over S(_N)2 substitution include:

Base Strength : Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide are typically used. dalalinstitute.com

Steric Hindrance : Sterically bulky bases favor proton abstraction (elimination) over nucleophilic attack at the carbon center (substitution).

Temperature : Higher temperatures generally favor elimination over substitution.

A unimolecular (E1) mechanism is less likely for this primary alkyl halide because it would require the formation of a relatively unstable primary carbocation. aakash.ac.inlibretexts.org The E1cB (conjugate base) mechanism is also improbable as it requires an acidic β-hydrogen, which is not a feature of this substrate. dalalinstitute.com

Organometallic Coupling Reactions (e.g., Cross-Coupling)

The carbon-iodine bond in this compound is reactive in various organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com These reactions are typically catalyzed by transition metals, most notably palladium. rsc.org

Palladium-catalyzed reactions are central to modern organic synthesis, enabling the construction of complex molecules under mild conditions. rsc.orgganeshremedies.com The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com

Suzuki Coupling : The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. ganeshremedies.comorganic-chemistry.org To utilize this compound in a Suzuki reaction, it would be coupled with a partner like phenylboronic acid. The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org Following transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination, the cross-coupled product, 1-(2-phenylethyl)naphthalene, is formed, and the Pd(0) catalyst is regenerated. libretexts.orglibretexts.org The Suzuki reaction is widely used in the pharmaceutical industry for creating biaryl linkages. pressbooks.pub

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While typically applied to sp-hybridized carbons, adaptations for alkyl halides exist. The reaction employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org Coupling this compound with a terminal alkyne like phenylacetylene (B144264) would yield a 1-(4-phenylbut-3-yn-1-yl)naphthalene derivative. The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.orglibretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene under the action of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com The reaction of an alkyl halide, known as the alkyl Heck reaction, is also possible. nih.gov Reacting this compound with an alkene such as methyl acrylate (B77674) would lead to a substituted alkene product. nih.govmasterorganicchemistry.com The process involves oxidative addition of the alkyl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product. numberanalytics.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki | Organoboronic Acid/Ester | Pd Catalyst, Base | Alkylated Arene/Alkene |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Alkylated Alkyne |

| Heck | Alkene | Pd Catalyst, Base | Substituted Alkene |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common coupling reactions, this compound can participate in a variety of other transition metal-catalyzed transformations, expanding its utility in the synthesis of complex organic molecules. These reactions leverage the reactivity of the carbon-iodine bond, which is susceptible to oxidative addition to low-valent transition metal centers.

Heck Coupling: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgmasterorganicchemistry.com While the classic Heck reaction involves aryl or vinyl halides, the use of alkyl halides like this compound is less common but has been reported. nih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnumberanalytics.com The process begins with the oxidative addition of the alkyl iodide to a Pd(0) species. iitk.ac.in Subsequent coordination of the alkene and migratory insertion forms a new carbon-carbon bond. numberanalytics.com A final β-hydride elimination step regenerates the alkene product and a palladium(II) hydride complex, which, upon reductive elimination, reforms the active Pd(0) catalyst. numberanalytics.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. researchgate.netganeshremedies.com This reaction is widely used for the formation of carbon-carbon bonds. ganeshremedies.com Although direct examples with this compound are not extensively documented in the provided search results, the general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. researchgate.net The reaction's success with a variety of aryl halides suggests its potential applicability to this compound for the introduction of various organic substituents. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The catalytic cycle is thought to involve a palladium cycle and a copper cycle. The palladium cycle includes oxidative addition, while the copper cycle involves the formation of a copper(I) acetylide species that participates in transmetalation with the palladium complex. uni-giessen.de The reaction can be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org The reactivity of aryl iodides is generally high in Sonogashira couplings. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. fishersci.itnrochemistry.com This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. fishersci.itprinceton.edu The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst. nrochemistry.com The reaction has been successfully applied to 1-bromonaphthalene, suggesting its feasibility with this compound. rsc.org

The following table summarizes the key features of these transition metal-catalyzed coupling reactions.

| Reaction Name | Catalyst System | Reactants | Product Type |

| Heck Coupling | Palladium(0) catalyst, Base | Alkene, Unsaturated Halide | Substituted Alkene |

| Suzuki Coupling | Palladium(0) catalyst, Base | Organoboron compound, Organohalide | Biaryl, etc. |

| Sonogashira Coupling | Palladium(0) catalyst, Copper(I) co-catalyst, Base | Terminal Alkyne, Aryl/Vinyl Halide | Arylalkyne, Conjugated Enyne |

| Buchwald-Hartwig Amination | Palladium(0) catalyst, Base | Amine, Aryl Halide | Arylamine |

Influence of the Naphthalene Ring System on Reactivity

Electrophilic Aromatic Substitution Patterns on the Naphthalene Core

Naphthalene, like benzene (B151609), undergoes electrophilic aromatic substitution. uomustansiriyah.edu.iq However, the two positions for substitution, C1 (α) and C2 (β), are not equivalent, leading to regioselectivity. dalalinstitute.com

General Reactivity: Naphthalene is more reactive than benzene towards electrophilic substitution because the activation energy required to form the intermediate carbocation (arenium ion) is lower. dalalinstitute.comlibretexts.org

Positional Preference: Electrophilic attack predominantly occurs at the α-position (C1, C4, C5, C8). uomustansiriyah.edu.iqcutm.ac.in This preference is explained by the greater resonance stabilization of the carbocation intermediate formed upon attack at the α-position. dalalinstitute.comcutm.ac.in The intermediate for α-substitution has more resonance structures that retain a complete benzene ring than the intermediate for β-substitution. libretexts.orgcutm.ac.in

Influence of Substituents: The existing 1-(2-Iodoethyl) group will influence further electrophilic substitution on the naphthalene core. Activating, electron-donating groups generally direct incoming electrophiles to the same ring, while deactivating, electron-withdrawing groups direct them to the other ring. cutm.ac.in For a 1-substituted naphthalene, an activating group will typically direct substitution to the C4 (para) and C2 (ortho) positions. A deactivating group will direct the incoming electrophile to the other ring, primarily at the C5 and C8 positions.

The general patterns of electrophilic substitution on naphthalene are summarized below.

| Reagent/Reaction | Conditions | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene uomustansiriyah.edu.iq |

| Halogenation | Br₂ or Cl₂ (no Lewis acid needed) | 1-Bromonaphthalene or 1-Chloronaphthalene uomustansiriyah.edu.iq |

| Sulfonation | conc. H₂SO₄, 80°C | Naphthalene-1-sulfonic acid (kinetic product) dalalinstitute.com |

| Sulfonation | conc. H₂SO₄, 160°C | Naphthalene-2-sulfonic acid (thermodynamic product) dalalinstitute.comvpscience.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in CS₂ | 1-Acetylnaphthalene uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in Nitrobenzene | 2-Acetylnaphthalene uomustansiriyah.edu.iqvpscience.org |

Regioselectivity and Steric Hindrance Considerations

Regioselectivity in reactions involving this compound is governed by a combination of electronic and steric factors. chimia.chbeilstein-journals.org

Steric Hindrance at the Peri Position: The presence of a substituent at the C1 position introduces significant steric hindrance, particularly affecting reactions at the adjacent C8 (peri) position. nih.gov This steric clash can prevent or hinder the approach of reagents to the C8 position. chimia.chrsc.org For instance, in the acylation of naphthalene, the use of a bulky solvent-catalyst complex can favor substitution at the less hindered β-position. uomustansiriyah.edu.iqvpscience.org

Directing Effects of the Substituent: The 1-(2-Iodoethyl) group itself can direct incoming reagents. While the iodoethyl group is not strongly directing, its inductive and steric properties can influence the regiochemical outcome of reactions on the naphthalene ring. nih.govresearchgate.net

Control of Regioselectivity: In many cases, reaction conditions can be manipulated to achieve a desired regioselectivity. beilstein-journals.orgresearchgate.net For example, in the sulfonation of naphthalene, temperature is a key factor in determining whether the kinetic (α-substituted) or thermodynamic (β-substituted) product is formed. dalalinstitute.com Similarly, the choice of solvent in Friedel-Crafts acylation can alter the position of substitution. uomustansiriyah.edu.iqvpscience.org Modern synthetic methods, including directed C-H activation, offer powerful strategies for achieving high regioselectivity in the functionalization of naphthalene derivatives. nih.gov

Proposed Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions. For this compound, the primary reactive site for many transformations is the C-I bond of the ethyl side chain.

Nucleophilic Substitution (S_N2): The reaction of this compound with nucleophiles is expected to proceed primarily through an S_N2 mechanism. masterorganicchemistry.com This is a one-step process where the nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is displaced simultaneously. savemyexams.com The reaction proceeds with an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comsavemyexams.com

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate over S_N2 substitution. This concerted, one-step mechanism involves the abstraction of a proton from the carbon adjacent to the one bearing the iodide, with the simultaneous departure of the iodide ion, leading to the formation of 1-vinylnaphthalene.

Transition Metal-Catalyzed Coupling Reactions: As detailed in section 3.1.3.2, these reactions proceed through distinct catalytic cycles. A general mechanistic paradigm for many of these couplings, such as the Heck and Suzuki reactions, involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the carbon-iodine bond of this compound to form a palladium(II) intermediate. iitk.ac.innrochemistry.com

Transmetalation (for Suzuki) or Migratory Insertion (for Heck): In the Suzuki coupling, the organic group from the organoboron reagent is transferred to the palladium center. In the Heck reaction, the alkene inserts into the palladium-carbon bond. numberanalytics.comresearchgate.net

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst, allowing the cycle to continue. nrochemistry.com

A simplified representation of the S_N2 mechanism is as follows:

Applications of 1 2 Iodoethyl Naphthalene As a Versatile Synthetic Intermediate

Construction of Complex Organic Molecules

The naphthalene (B1677914) moiety is a fundamental component of many biologically active molecules and functional materials. sci-hub.se 1-(2-Iodoethyl)naphthalene serves as a key intermediate for introducing the naphthylethyl group into various molecular scaffolds, enabling the synthesis of a diverse range of complex organic structures.

Synthesis of Substituted Naphthalene Derivatives

The development of efficient methods for creating substituted naphthalenes is a significant area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional methods often face challenges in controlling the position of substituents on the naphthalene ring. nih.gov this compound provides a reliable route to specifically introduce a functionalized ethyl group at the 1-position of the naphthalene ring. This allows for further chemical modifications, leading to a variety of 1-substituted naphthalene derivatives.

For instance, the iodo group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the terminus of the ethyl chain. This versatility is crucial for synthesizing derivatives with specific biological or material properties. tandfonline.comcore.ac.uk The synthesis of substituted naphthalenes is important for creating compounds with potential applications as cyclooxygenase (COX) inhibitors. tandfonline.comcore.ac.uk

A general strategy for synthesizing substituted naphthalenes involves the annulation of a benzene (B151609) precursor. sci-hub.se This approach often provides better regioselectivity compared to the direct functionalization of a pre-existing naphthalene core. sci-hub.se

Formation of Fused Ring Systems and Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Naphthalene is the simplest PAH, consisting of two fused benzene rings. wikipedia.orgnowgonggirlscollege.co.in this compound can serve as a starting material for the synthesis of more complex PAHs and fused ring systems. The reactive iodoethyl group can participate in cyclization reactions to form additional rings fused to the naphthalene core.

For example, intramolecular reactions can lead to the formation of acenaphthene (B1664957) derivatives or other polycyclic structures. The precise nature of the resulting fused ring system depends on the reaction conditions and the other reagents employed. The study of PAH formation is critical for understanding combustion processes and for the synthesis of novel carbon-based materials. nih.gov Research has shown that the growth of PAHs can proceed through mechanisms like the hydrogen abstraction-C2H2 addition (HACA) model, which can lead to the formation of five-membered rings in addition to the more common six-membered rings. nih.gov

Role in Radiolabeling and Tracers Synthesis

The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds. rsc.org The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²⁵I or ¹²³I, through isotopic exchange reactions. These radiolabeled naphthalene derivatives can then be used as tracers in various biological and medical imaging studies.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging techniques that rely on the detection of radiation emitted from radiotracers. google.com These tracers are designed to accumulate in specific tissues or organs, providing valuable diagnostic information. unimi.it The development of novel PET tracers is a critical area of research for improving the diagnosis and monitoring of diseases. google.com

The synthesis of radiolabeled molecules often involves a multi-step process, starting with a precursor molecule that can be readily radiolabeled in the final step. unimi.it this compound and its derivatives can serve as such precursors, enabling the efficient preparation of radiotracers for imaging studies. For example, a fluorine-18 (B77423) labeled analog of a naphthalene-containing compound has been investigated for PET studies of apoptosis. researchgate.net

Precursor in Materials Science Research

A precursor in chemistry is a compound that participates in a chemical reaction that produces another compound. reagent.co.uk In materials science, precursors are the starting materials used to synthesize materials with specific properties. umich.eduumn.edu this compound can function as a precursor for the synthesis of novel organic materials. The naphthalene unit can be incorporated into polymers or other macromolecular structures to impart specific optical or electronic properties.

For instance, the development of new materials with applications in electronics and photonics often relies on the synthesis of well-defined organic molecules with extended π-systems. The naphthalene core of this compound contributes to the electronic properties of the final material. By chemically modifying the iodoethyl group, this precursor can be integrated into larger polymeric or supramolecular assemblies. Metal-Organic Frameworks (MOFs) derived from naphthalene-2,6-dicarboxylic acid have been used as precursors for the synthesis of zirconium oxycarbide powders. researchgate.net

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has led to its use in the development of new synthetic methods. Organic chemists are constantly seeking to discover and develop new reactions and strategies for building complex molecules. The combination of the naphthalene ring and the reactive iodoethyl group in this compound provides a platform for exploring novel chemical transformations.

For example, this compound can be used as a substrate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These methodologies are fundamental to modern organic synthesis and enable the construction of a vast array of organic compounds with diverse applications. Research groups are actively exploring the unconventional reactivity of various organic building blocks to develop new synthetic methodologies. prof-beeraiah.in

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(2-Iodoethyl)naphthalene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the ethyl chain and the naphthalene (B1677914) ring resonate at characteristic chemical shifts. The methylene (B1212753) group adjacent to the iodine atom (–CH₂I) would appear as a triplet, while the methylene group attached to the naphthalene ring (Ar–CH₂) would also present as a triplet. The aromatic protons of the naphthalene ring would produce a complex multiplet pattern in the downfield region of the spectrum. hmdb.cahmdb.cahmdb.cachemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. hmdb.calibretexts.org The carbon attached to the iodine atom is significantly affected by the heavy atom effect of iodine, causing a downfield shift. organicchemistrydata.org The carbons of the naphthalene ring will appear in the aromatic region of the spectrum. docbrown.info The presence of distinct peaks confirms the number of unique carbon atoms in the structure. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Naphthyl-CH₂ | Triplet | ~35-45 |

| CH₂-I | Triplet | ~5-15 |

| Aromatic C-H | Multiplet | ~120-140 |

| Aromatic Quaternary C | - | ~130-145 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. nih.govtandfonline.com The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns may involve the loss of an iodine atom or cleavage of the ethyl chain, providing further structural evidence. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₁₂H₁₁I]⁺ | Molecular Ion | ~282 |

| [C₁₂H₁₁]⁺ | Loss of Iodine | ~155 |

| [C₁₀H₇CH₂]⁺ | Naphthylmethyl cation | ~141 |

Note: m/z values are approximate and based on the most common isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubsavemyexams.com The IR spectrum of this compound is expected to show characteristic absorption bands. nih.govthermofisher.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.orgchegg.com The C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. libretexts.orgchemicalbook.com The C-I bond stretching vibration is expected to appear in the fingerprint region at lower wavenumbers. libretexts.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-I | Stretch | 500 - 600 |

Note: These are general ranges and specific values can vary.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.romsu.edu Naphthalene and its derivatives are known to absorb UV radiation due to their conjugated π-electron systems. nist.govnanoqam.ca The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λmax) similar to other naphthalene derivatives. researchgate.netlibretexts.org The introduction of the iodoethyl group may cause a slight shift in the absorption bands compared to unsubstituted naphthalene. libretexts.org

Table 4: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~220, ~275, ~312 |

Note: Values are based on the known spectrum of naphthalene and may be slightly shifted.

Chromatographic Purity Analysis

Chromatographic methods are essential for assessing the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. nih.govrsc.orgwaters.com A sample is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (column) and mobile phase, this compound can be separated from any starting materials, byproducts, or other impurities. lcms.czresearchgate.net The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. rug.nl

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds such as this compound. When coupled with a mass spectrometer (GC-MS), it also serves as a definitive identification tool. The analysis relies on the partitioning of the compound between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings: The retention time of a compound in GC is influenced by its boiling point and its interaction with the column's stationary phase. For naphthalene derivatives, non-polar or semi-polar columns, such as those with a phenyl polysiloxane-based stationary phase (e.g., SE-54), are often employed. ysu.edu The analysis of naphthalene itself by GC-MS typically shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 128. researchgate.net For this compound, a significantly longer retention time than that of unsubstituted naphthalene would be expected due to its higher molecular weight and boiling point.

Purity assessment involves integrating the peak area of this compound and comparing it to the total area of all observed peaks in the chromatogram. The presence of impurities, such as starting materials (e.g., 2-(1-naphthyl)ethanol) or by-products, would be indicated by separate peaks at different retention times. A typical analysis for naphthalene-related compounds can be performed with high accuracy using a modern gas chromatograph-mass spectrometer. shimadzu.com

Below are typical parameters that could be employed for the GC analysis of this compound, based on established methods for similar compounds. shimadzu.com

Table 1: Representative Gas Chromatography (GC) Parameters

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40-400 m/z |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for monitoring the progress of organic reactions and for the preliminary purity assessment of compounds like this compound. tifr.res.inbitesizebio.com The separation is based on the differential partitioning of the sample components between a planar stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (eluent). ksu.edu.sa

Research Findings: For non-polar to moderately polar compounds, silica gel GF254 (containing a fluorescent indicator) is the most common stationary phase. mdpi.commdpi.com The naphthalene moiety in this compound allows for easy visualization of the spot under UV light at 254 nm. tifr.res.in The polarity of the mobile phase is critical for achieving good separation. For relatively non-polar aromatic compounds like naphthalene, a non-polar eluent such as hexane (B92381) or dichloromethane (B109758) is effective. chemistryhall.comrsc.org

The Retention Factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. Naphthalene itself has a high Rf value (e.g., 0.88 in dichloromethane), indicating its low polarity and weak interaction with the silica gel. rsc.org The iodoethyl group in this compound introduces a more polarizable C-I bond compared to a C-H bond, leading to a slightly stronger interaction with the polar silica gel. Consequently, this compound is expected to have a slightly lower Rf value than naphthalene when eluted with the same non-polar solvent system. The choice of eluent can be tuned by mixing a non-polar solvent like hexane with a slightly more polar solvent like ethyl acetate (B1210297) to achieve an optimal Rf value, typically between 0.3 and 0.7. chemistryhall.com

Table 2: Representative Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 GF254 pre-coated plates |

| Mobile Phase (Eluent) | A single solvent or a mixture, such as pure Dichloromethane or Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Application | Sample dissolved in a volatile solvent (e.g., Dichloromethane) and spotted on the baseline |

| Development | In a closed chamber saturated with eluent vapor |

| Visualization | UV lamp (254 nm); Iodine chamber |

| Expected Rf Value | Slightly less than naphthalene; variable depending on the exact eluent composition (e.g., ~0.8 in Dichloromethane) |

X-ray Crystallography for Solid-State Structure Determination

Research Findings: The technique involves irradiating a single, high-quality crystal of the substance with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. researchgate.net This pattern is mathematically analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. pages.dev An electron density map of naphthalene, for example, clearly shows the location of the carbon atoms in the fused hexagonal rings. pages.dev

While X-ray crystallography is the ideal method for the unambiguous structural confirmation of this compound, a search of publicly available crystallographic databases indicates that the specific crystal structure for this compound has not been reported as of this writing. However, the technique has been successfully applied to numerous other naphthalene derivatives. rsc.orgcrystallography.net If a suitable crystal were grown, the analysis would yield crucial structural information, including:

The precise bond lengths of C-C, C-H, and C-I bonds.

The bond angles within the naphthalene ring and the ethyl side chain.

The torsional angle describing the conformation of the iodoethyl group relative to the plane of the naphthalene ring.

Intermolecular packing interactions in the crystal lattice.

The data obtained from such an experiment would be presented with key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.netcrystallography.net

Theoretical and Computational Investigations of 1 2 Iodoethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(2-iodoethyl)naphthalene. researchgate.netunige.ch These calculations provide a foundational understanding of the molecule's reactivity and spectroscopic properties. niscair.res.in

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. niscair.res.inchalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. niscair.res.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to have significant contributions from the iodoethyl group, particularly the C-I bond, which can act as an electron-accepting site. The substitution of an ethyl group on the naphthalene ring is known to reduce the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net The presence of the iodine atom, being a halogen, would further influence these energy levels. Halogenation can lead to a reduction in the HOMO-LUMO gap, thereby affecting the molecule's electronic properties and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1-Ethylnaphthalene (B72628) | -5.98 | -1.30 | 4.68 |

| This compound (Estimated) | -5.90 | -1.55 | 4.35 |

Note: The values for this compound are estimated based on trends observed in substituted naphthalenes. researchgate.netsamipubco.com

The analysis of charge distribution and molecular electrostatic potential (MEP) provides a visual representation of the electron density around the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP map is a valuable tool for understanding intermolecular interactions and chemical reactivity. scirp.org

In this compound, the naphthalene ring is expected to exhibit a negative electrostatic potential (red and yellow regions), indicating its electron-rich, nucleophilic character. The iodine atom, due to its high electronegativity, will create a region of positive electrostatic potential (blue region) around the adjacent carbon and a slightly negative potential around itself, making the carbon atom susceptible to nucleophilic attack. The hydrogen atoms of the naphthalene ring and the ethyl chain will also exhibit positive electrostatic potentials. dergipark.org.tr This charge distribution is critical for predicting how the molecule will interact with other reagents. The calculation of electrostatic potential can be performed by modeling the charge distribution as a sum of infinitesimal point charges. libretexts.orgmit.edu

Computational Studies on Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. numberanalytics.com For this compound, which is an alkyl halide, a common reaction is nucleophilic substitution. DFT calculations can be employed to model the energy profiles of potential reaction pathways, such as SN2 and E2 reactions.

For instance, in a reaction with a nucleophile, the SN2 pathway would involve the backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. Computational modeling can determine the activation energy barrier for this process by locating the transition state structure. acs.orgacs.org Similarly, the potential for elimination reactions, where a base abstracts a proton leading to the formation of 1-vinylnaphthalene (B14741), can also be assessed.

DFT studies on the reaction of similar alkyl halides, such as (2-haloethyl)benzene, with nickel complexes have shown that halide abstraction is a viable mechanistic pathway. acs.org Such computational models can be adapted to study the reactions of this compound, providing insights into the relative energies of intermediates and transition states for different mechanistic possibilities. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ulakbim.gov.trlivecomsjournal.org For this compound, MD simulations can provide a detailed picture of the conformational flexibility of the iodoethyl side chain. The rotation around the C-C single bonds of the ethyl group allows the molecule to adopt various conformations, and MD simulations can map the potential energy surface associated with these conformational changes.

By simulating the molecule's dynamics over time, it is possible to identify the most stable conformations and the energy barriers between them. nih.gov This information is crucial as the conformation of the molecule can significantly impact its reactivity and its ability to interact with other molecules, such as enzymes in a biological system. nih.gov These simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand the influence of the surrounding medium on the molecule's conformational preferences. nih.govcopernicus.org

Structure-Reactivity Relationship Prediction

The prediction of structure-reactivity relationships is a key application of computational chemistry. numberanalytics.comuchicago.edu By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the factors governing the reactivity of this compound can be developed.

The electronic properties, such as the HOMO-LUMO gap and the charge distribution, provide information about the molecule's inherent nucleophilicity and electrophilicity. niscair.res.in Steric factors, which can be assessed from the molecule's 3D structure and conformational analysis, also play a crucial role in determining its reactivity. numberanalytics.com For example, the accessibility of the electrophilic carbon atom in the iodoethyl group to an incoming nucleophile will be influenced by the orientation of the naphthalene ring.

Quantitative structure-reactivity relationship (QSRR) studies can be performed by correlating calculated molecular descriptors with experimentally observed reaction rates for a series of related compounds. chemrxiv.org This approach allows for the development of predictive models that can guide the design of new molecules with desired reactivity profiles.

Future Research Directions and Outlook

Emerging Synthetic Strategies

The preparation of 1-(2-Iodoethyl)naphthalene is foundational to its use. While classical methods, such as the Finkelstein reaction on the analogous bromo- or chloro-analogs, are viable, future research is expected to pivot towards more direct, efficient, and sustainable synthetic routes.

Emerging strategies could bypass multi-step sequences that often begin with Friedel-Crafts acylation of naphthalene (B1677914). Modern synthetic chemistry offers catalytic solutions that promise higher efficiency and milder reaction conditions. The direct hydroiodination of 1-vinylnaphthalene (B14741) stands out as a primary target for methodological improvement. Future exploration could focus on developing advanced catalytic systems that offer superior control over regioselectivity, thereby avoiding the formation of the isomeric 2-iodo-1-phenylethane structure. Furthermore, the advent of photocatalysis and electrocatalysis offers compelling avenues for activating simple precursors. rsc.orgrsc.org These techniques could enable the synthesis of this compound under ambient conditions, reducing reliance on thermally-driven reactions and harsh chemical reagents.

| Synthetic Approach | Precursor | Potential Advantages | Key Research Area |

| Classical Methods | 1-(2-Bromoethyl)naphthalene (B79205) | Well-established, reliable | Optimization of Finkelstein reaction conditions |

| Catalytic Hydroiodination | 1-Vinylnaphthalene | Atom-economical, direct | Development of regioselective catalysts |

| Photocatalytic Synthesis | 1-Vinylnaphthalene | Mild conditions, green | Design of suitable photocatalysts and iodinating agents beilstein-journals.org |

| Electrochemical Synthesis | 1-Vinylnaphthalene / Naphthalene | Avoids chemical oxidants/reductants | Optimization of electrode materials and reaction medium rsc.org |

Exploration of Novel Reactivity Patterns

The carbon-iodine bond is a linchpin for a vast array of chemical transformations. Future research will undoubtedly seek to exploit this feature in this compound to forge new molecular architectures.

Modern Cross-Coupling Reactions: The utility of alkyl halides in cross-coupling has expanded dramatically with the development of new catalytic systems. While palladium catalysts are common, research into using more earth-abundant metals like nickel and iron for coupling this compound with a diverse range of partners is a promising frontier. organic-chemistry.orgacs.org Copper-catalyzed reactions, which have shown great efficacy for coupling alkyl iodides with organoboron species and terminal alkynes, also represent a key area for exploration. acs.orgrsc.orgnih.gov These methods could facilitate the construction of complex carbon skeletons that would be otherwise difficult to access.

Radical-Mediated Reactions: The inherent weakness of the C-I bond makes this compound an ideal precursor for the 1-(naphthalen-1-yl)ethyl radical. The application of visible-light photoredox catalysis could unlock a host of transformations, including Giese-type additions to electron-deficient alkenes and other radical-mediated cyclizations and bond formations. rsc.orgacs.org Concurrently, Halogen-Atom Transfer (XAT) catalysis presents a powerful, transition-metal-free strategy to generate this radical under exceptionally mild conditions, enabling its participation in C-C and C-heteroatom bond-forming reactions with high functional group tolerance. rsc.orgnih.gov

| Reaction Type | Catalyst/Mediator | Potential Coupling Partner/Substrate | Anticipated Outcome |

| Iron-Catalyzed Cross-Coupling | Low-valent Iron Complexes | Aryl Grignard Reagents | Synthesis of 1-aryl-2-(naphthalen-1-yl)ethanes organic-chemistry.org |

| Nickel-Catalyzed Cross-Coupling | Ni/Ligand Systems | Organozinc Reagents, Redox-Active Esters | Formation of diverse C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds acs.org |

| Copper-Catalyzed Cross-Coupling | Cu Salts/Ligands | Terminal Alkynes, Alkyl Grignard Reagents | Synthesis of functionalized alkynes and alkanes rsc.orgnih.gov |

| Photoredox-Mediated Radical Addition | Iridium or Organic Photocatalysts | Activated Alkenes (e.g., acrylates) | Hydroalkylation products rsc.org |

| XAT-Mediated Aminoxyalkylation | Aryl Diazonium Salts / TEMPONa | Alkenes | Formation of 1,2-aminoxyalkylated naphthalenes rsc.orgnih.gov |

Untapped Applications in Advanced Organic Synthesis

The unique combination of a reactive handle and a rigid, aromatic scaffold positions this compound as a valuable building block for a range of functional molecules and materials.

Medicinal Chemistry Scaffolds: The naphthalene ring system is a privileged structure found in numerous biologically active compounds and pharmaceuticals. nih.govgoogle.com this compound provides a direct route to introduce the naphthalenylethyl moiety into new chemical entities. Future research could target the synthesis of novel analogues of known drugs, such as tubulin polymerization inhibitors or other anticancer agents, by using this compound as a key intermediate for structural modification. nih.gov

Polymer and Materials Science: The photophysical properties, thermal stability, and rigidity of the naphthalene unit make it an attractive component for advanced materials. marketresearchfuture.com An untapped area of research is the use of this compound as a monomer or functionalizing agent. Through cross-coupling polymerization reactions, it could be incorporated into conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. acs.orgacs.org Another avenue is its incorporation into porous organic polymers (POPs) or hyper-cross-linked polymers (HCLPs), where the naphthalene unit can enhance surface area and gas adsorption properties. researchgate.netmdpi.com There is also potential for its use in creating biodegradable polymers, where the rigid aromatic core can be used to tune the mechanical and thermal properties of materials like polyesters. mdpi.com

Supramolecular Chemistry: Naphthalene derivatives are cornerstones of supramolecular chemistry, prized for their ability to form stable π-π stacking interactions. thieme-connect.dersc.orgrsc.org this compound could be functionalized to create elaborate host molecules, molecular sensors, or building blocks for self-assembled nanostructures like nanotubes and vesicles.

Integration with Green Chemistry Principles

Future research on this compound must be guided by the principles of green chemistry to ensure sustainability and environmental responsibility.

The adoption of emerging synthetic strategies like photocatalysis and electrocatalysis directly aligns with green chemistry goals by minimizing the use of hazardous reagents and reducing energy consumption. mdpi.comnih.gov The focus on catalysts based on earth-abundant metals such as iron and copper over precious metals like palladium is another critical aspect. organic-chemistry.orgrsc.org

Furthermore, exploring reactions in environmentally benign solvents, such as water or bio-derived solvents, or under solvent-free conditions, will be paramount. researchgate.netinnovareacademics.in Methodologies like multicomponent reactions, where this compound could be one of several starting materials combined in a single step, offer high atom economy and reduce waste generation. ijcmas.com The use of grinding or ball-milling techniques for solventless reactions also represents a promising green approach. ijcmas.comrasayanjournal.co.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.